REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>CO>[CH3:13][N:14]([CH3:16])[CH:15]=[CH:5][C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[O:3][CH3:1]
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Name
|
|
Quantity
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44.68 g
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
a dark red solid precipitated
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Type
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TEMPERATURE
|
Details
|
upon cooling
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Type
|
FILTRATION
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Details
|
The solid was filtered off
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Type
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WASH
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Details
|
washed with cold methanol
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(OC)=C(C#N)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |